
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a naphthoquinone moiety, which is responsible for its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of 1,4-naphthoquinone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Michael addition followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against certain cancer cells and bacteria. Additionally, the compound can interact with specific enzymes and proteins, inhibiting their activity and disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: A simpler derivative with similar redox properties but lacking the ester functionality, making it less versatile in synthetic applications.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the 2-position, used as a vitamin supplement and in various therapeutic applications.
Propriétés
Numéro CAS |
919281-53-1 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
ethyl 3-(1,4-dioxonaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H12O4/c1-2-19-14(17)8-7-10-9-13(16)11-5-3-4-6-12(11)15(10)18/h3-9H,2H2,1H3 |
Clé InChI |
MSGIMEGTWOOUFG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
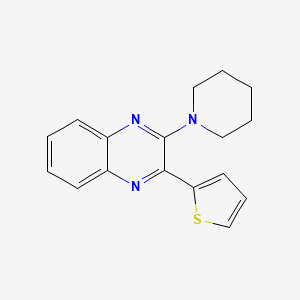
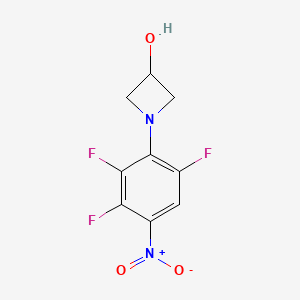
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)

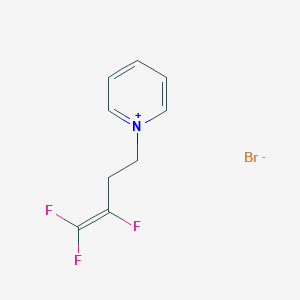
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
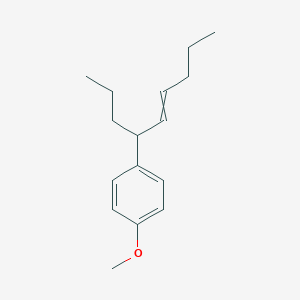
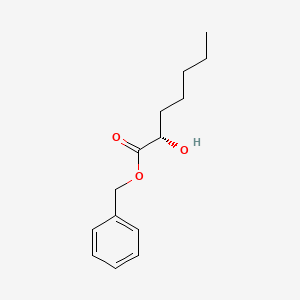

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
